molecular formula C12H12O2 B1340736 3-Acetyl-2-ethylbenzofuran CAS No. 4265-18-3

3-Acetyl-2-ethylbenzofuran

Cat. No.: B1340736
CAS No.: 4265-18-3
M. Wt: 188.22 g/mol
InChI Key: VFEWHHLOSXJICP-UHFFFAOYSA-N
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Description

3-Acetyl-2-ethylbenzofuran: is an organic compound with the molecular formula C12H12O2 It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Scale-Up: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield.

    Catalysts: Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Acetyl-2-ethylbenzofuran can undergo oxidation reactions to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or even further to a hydrocarbon.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and hydrocarbons.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

    2-Acetylbenzofuran: Similar in structure but lacks the ethyl group at the 2-position.

    3-Acetylbenzofuran: Similar but lacks the ethyl group at the 2-position.

    2,3-Diacetylbenzofuran: Contains an additional acetyl group at the 2-position.

Uniqueness:

Properties

IUPAC Name

1-(2-ethyl-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-10-12(8(2)13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEWHHLOSXJICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480789
Record name 3-ACETYL-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-18-3
Record name 3-ACETYL-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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